molecular formula C21H18N6 B12204496 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

Cat. No.: B12204496
M. Wt: 354.4 g/mol
InChI Key: MXGNQTCFTOHZBF-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a heterocyclic compound featuring fused pyrazole, triazole, and pyrimidine rings. The molecule is substituted with 3,5-dimethylphenyl and 2-methylphenyl groups at positions 3 and 7, respectively, which influence its electronic and steric properties. The compound’s synthesis likely involves cyclocondensation of pyrazole and triazole precursors, as seen in related methodologies (e.g., –13).

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

10-(3,5-dimethylphenyl)-5-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6/c1-13-8-14(2)10-16(9-13)27-19-18(11-23-27)21-25-24-20(26(21)12-22-19)17-7-5-4-6-15(17)3/h4-12H,1-3H3

InChI Key

MXGNQTCFTOHZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=CC(=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions

  • Step 1: Formation of Pyrazolo[5,4-d]pyrimidine Core

      Reagents: Starting materials such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.

      Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under electrophilic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Insights :

  • Ring Connectivity : The position of triazole ring fusion (e.g., [4,3-e] vs. [1,5-c]) alters electron distribution and receptor binding. For example, SCH442416’s [1,5-c] connectivity enhances A2A receptor affinity .
  • Substituent Effects : Bulky aryl groups (e.g., 3,5-dimethylphenyl) improve lipophilicity and membrane permeability, while polar groups (e.g., 4-methoxyphenylpropyl in SCH442416) enhance receptor selectivity .
Pharmacological and Physicochemical Comparisons
  • Adenosine Receptor Binding: SCH442416 and ZM241385 exhibit nanomolar affinity for A2A receptors due to optimized substituent positioning . The target compound’s lack of polar groups (e.g., methoxy or amino) may reduce receptor selectivity compared to SCH442414.
  • Thermal Stability : Pyrazolo-triazolo-pyrimidines with [1,5-c] connectivity (e.g., Compound 8, ) show higher melting points and stability than [4,3-c] isomers, suggesting enhanced structural rigidity .
Key Research Findings
  • Isomerization Dynamics : Pyrazolo-triazolo-pyrimidines undergo acid-catalyzed isomerization (e.g., [4,3-c] → [1,5-c]), impacting their pharmacological profiles .
  • Receptor Subtype Selectivity: Subtle structural changes (e.g., furyl vs. methylphenyl substituents) dictate adenosine receptor subtype specificity (A1, A2A, A3) .

Biological Activity

3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H18N6
  • Molecular Weight : 354.4 g/mol

The compound features a unique structure that includes multiple aromatic rings and nitrogen-containing heterocycles, contributing to its distinct biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[5,4-d]pyrimidine core through reactions involving starting materials like 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under specific conditions (e.g., using potassium carbonate as a base in dimethylformamide) .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit various levels of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth against strains such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivity Against Staphylococcus aureusActivity Against Enterococcus faecalis
Compound AModerateWeak
Compound BStrongModerate
3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidineTBDTBD

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated promising cytotoxicity against murine cancer cell lines such as mammary adenocarcinoma with IC50 values comparable to established chemotherapeutics like cisplatin .

The biological activity of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially altering signal transduction pathways and influencing cellular responses.

Case Studies

  • Anticancer Studies : A study demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against a panel of bacterial strains. The results indicated that certain structural modifications enhanced activity against Gram-positive bacteria.

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